molecular formula C19H22F4N6O B12268527 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B12268527
M. Wt: 426.4 g/mol
InChI Key: PDEXLUWPAPVFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a unique combination of fluorinated pyridine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the fluorinated pyridine and piperazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated pyridine moiety enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine stands out due to its unique combination of fluorinated pyridine and piperazine moieties, which confer enhanced binding affinity and selectivity towards molecular targets. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C19H22F4N6O

Molecular Weight

426.4 g/mol

IUPAC Name

4-[6-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H22F4N6O/c1-13-25-16(11-17(26-13)28-6-8-30-9-7-28)27-2-4-29(5-3-27)18-15(20)10-14(12-24-18)19(21,22)23/h10-12H,2-9H2,1H3

InChI Key

PDEXLUWPAPVFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.